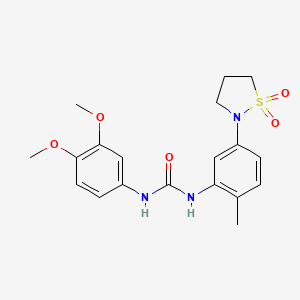
1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea is a useful research compound. Its molecular formula is C19H23N3O5S and its molecular weight is 405.47. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
1,3,5-triazinyl urea derivatives have demonstrated significant efficacy as corrosion inhibitors for mild steel in acidic solutions. These compounds, including derivatives such as 1-(4-cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl)-3-p-tolyurea, form a protective layer on the metal surface, effectively preventing corrosion. The mechanism involves the adsorption of the molecules onto the steel surface through active centers in the compounds (Mistry, Patel, Patel, & Jauhari, 2011).
Anticancer Activity
Certain urea derivatives have been synthesized and tested for their anticancer properties. Some compounds, particularly the newly synthesized ones like N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea, have shown promising in vitro anticancer activity against specific cancer cell lines, such as prostate cancer cells. These compounds have been characterized by advanced spectroscopic techniques and have demonstrated significant inhibitory effects on certain enzymes as well as cancer cell lines (Mustafa, Perveen, & Khan, 2014).
Antiproliferative Effects
Diaryl urea derivatives, particularly 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, have been designed and synthesized for their antiproliferative activity against various cancer cell lines. These compounds have shown significant effects, with some demonstrating potent inhibitory activity comparable to that of known inhibitors. Such derivatives hold potential as new anticancer agents and potential BRAF inhibitors for further research (Feng et al., 2020).
Structural and Computational Studies
Nitrogen-centered urazole radicals and their dimeric forms have been subject to structural and computational studies. The determination of the structure of these dimers, like 1,2-(2,4-dimethylphenyl)-2-[2-(2,4-dimethylphenyl)-4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl]-4-methyl-1,2,4-triazolidine-3,5-dione, through X-ray crystallography has provided insights into their conformation and the interesting shielding effects in the NMR spectrum. Such information aids in understanding the chemical behavior and potential applications of these compounds (Martin & Breton, 2017).
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-13-5-7-15(22-9-4-10-28(22,24)25)12-16(13)21-19(23)20-14-6-8-17(26-2)18(11-14)27-3/h5-8,11-12H,4,9-10H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWPEHCEVPJUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

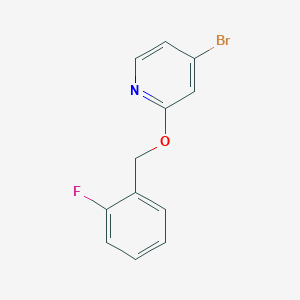

![N-(5-(benzo[d][1,3]dioxole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2603943.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2603944.png)
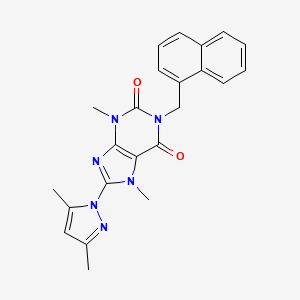
![5-Bromo-2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2603951.png)
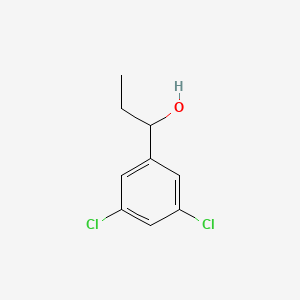

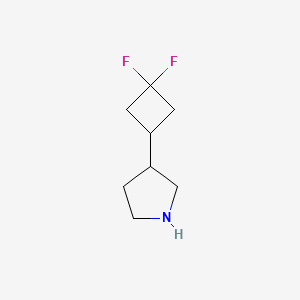
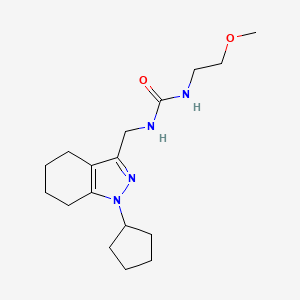
![3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B2603956.png)
![3-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2603960.png)
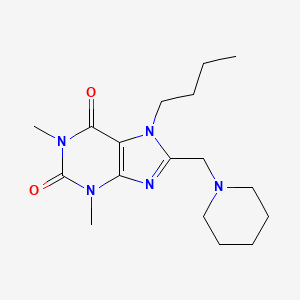
![9-(4-bromophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2603962.png)